molecular formula C24H25N3O5 B12182642 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B12182642
M. Wt: 435.5 g/mol
InChI Key: YHQNWGQLYRIBTL-UHFFFAOYSA-N
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Description

The compound 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone features a hybrid structure combining a piperazine backbone, a 2,3-dihydro-1,4-benzodioxin moiety, and a 5-methoxyindole group. Piperazine derivatives are well-documented for their pharmacological versatility, often serving as scaffolds in kinase inhibitors or neurotransmitter modulators.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C24H25N3O5/c1-30-18-6-7-19-17(14-18)8-9-27(19)15-23(28)25-10-12-26(13-11-25)24(29)22-16-31-20-4-2-3-5-21(20)32-22/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

YHQNWGQLYRIBTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name / ID Core Structure Features Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone Piperazine, benzodioxin carbonyl, 5-methoxyindole ethanone C₂₄H₂₄N₄O₅ 452.47 Methoxy group at indole C5; benzodioxin fused ring Target Compound
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone Piperazine, benzodioxin carbonyl, quinazoline (6,7-dimethoxy, 4-amino) C₂₄H₂₆N₆O₅ 502.50 Quinazoline core with amino and methoxy groups; benzodioxin fused ring
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone Piperazine, benzodioxepin (7-membered ring), indol-2-yl carbonyl C₂₄H₂₅N₃O₄ 419.47 Benzodioxepin instead of benzodioxin; indole linked via C2 carbonyl
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Piperazine, benzyl group, indol-2-yl carbonyl C₂₀H₂₁N₃O 335.40 Benzyl substitution on piperazine; indole linked via C2 carbonyl
2-(4-Benzenzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Piperazine, benzhydryl group, 5-methylindole ethanone C₂₈H₂₉N₃O 447.55 Bulky benzhydryl group on piperazine; methyl substitution at indole C5
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Piperidine (4-methyl), benzodioxin, 1,3,4-oxadiazole-thioether C₁₉H₂₂N₄O₄S 402.47 Oxadiazole-thioether linker; methylpiperidine instead of piperazine

Key Structural Differentiators

Benzodioxin vs. Benzodioxepin: The target compound and utilize a six-membered benzodioxin ring, whereas substitutes this with a seven-membered benzodioxepin.

Indole Substitution Patterns : The 5-methoxyindole in the target compound contrasts with the 5-methylindole in and the unsubstituted indole in . Methoxy groups enhance electron density and hydrogen-bond acceptor capacity, which may improve solubility or target affinity.

Piperazine Modifications : The target compound retains a free piperazine ring, while and incorporate bulky benzhydryl or benzyl groups, likely influencing steric hindrance and pharmacokinetic properties.

Pharmacological Implications (Inferred)

  • Benzodioxin Derivatives : The benzodioxin ring in the target compound and may confer selectivity for serotonin or adrenergic receptors due to structural resemblance to catecholamine analogs.
  • Piperazine Flexibility : Unmodified piperazine in the target compound may allow broader conformational adaptability compared to sterically hindered analogs like .

Biological Activity

The compound 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative belonging to the class of benzodioxane and piperazine compounds. Its unique structure suggests potential biological activities that merit investigation, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_2O_4 with a molecular weight of approximately 342.38 g/mol. The structure features a benzodioxane moiety linked to a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing benzodioxane and piperazine structures exhibit diverse biological activities, including:

  • Antidepressant Activity : Some benzodioxane derivatives have been shown to act as serotonin receptor modulators, potentially influencing mood regulation.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
  • Antimicrobial Effects : Compounds in this class have been evaluated for their antibacterial and antifungal properties.

Antidepressant Activity

A study investigated the effects of benzodioxane derivatives on 5-HT1A receptors, revealing that modifications to the piperazine ring can enhance binding affinity and selectivity for these receptors. The compound under discussion may exhibit similar properties due to its structural components, suggesting potential use as an antidepressant .

Anticancer Activity

Research conducted on related compounds has shown significant cytostatic effects against pancreatic cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. This raises the possibility that our compound could similarly affect cancer cell viability .

Antimicrobial Activity

Benzodioxane-based compounds have shown promising results against Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .

Case Studies

  • Case Study on Antidepressant Effects :
    • A clinical trial involving a related benzodioxane derivative demonstrated significant improvements in depression scores among participants compared to placebo controls.
    • Mechanistic studies indicated modulation of serotonergic pathways.
  • Case Study on Anticancer Properties :
    • In vitro studies revealed that certain benzodioxane derivatives inhibited the growth of pancreatic cancer cells by inducing apoptosis through mitochondrial pathways.
    • Further research is needed to explore the specific pathways involved and the potential for combination therapies.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Compound AAntidepressant5-HT1A receptor agonist
Compound BAnticancerInduces apoptosis in cancer cells
Compound CAntimicrobialDisrupts bacterial membranes

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